Antiproliferative agent-27
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Overview
Description
Antiproliferative agent-27 is a compound known for its ability to inhibit cell proliferation, making it a valuable tool in cancer research and treatment. This compound has shown promise in various scientific studies due to its unique chemical structure and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antiproliferative agent-27 typically involves a multi-step process. One common method includes the [2+2] cycloaddition reaction of ketene precursors and N-substituted imines . This reaction is carried out under controlled conditions to ensure the formation of the desired β-lactam compounds. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Antiproliferative agent-27 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Halogenation and alkylation are common substitution reactions for this compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Antiproliferative agent-27 has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its effects on cell proliferation and apoptosis.
Medicine: Investigated as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.
Industry: Used in the development of new pharmaceuticals and therapeutic agents.
Mechanism of Action
The mechanism of action of Antiproliferative agent-27 involves its interaction with specific molecular targets within the cell. It has been shown to induce apoptosis by activating caspase enzymes and disrupting the mitochondrial membrane potential . Additionally, it can inhibit cell cycle progression by blocking key regulatory proteins involved in the G1 phase .
Comparison with Similar Compounds
Similar Compounds
Bis-isatin Schiff bases: These compounds have shown similar antiproliferative activity against cancer cell lines.
Eugenol derivatives: Modified eugenol compounds have demonstrated potent anticancer properties.
Gold(I/III)-phosphine complexes: These compounds have been studied for their unique cytotoxic activity against cancer cells.
Uniqueness
Antiproliferative agent-27 stands out due to its specific mechanism of action and its ability to selectively target cancer cells while sparing normal cells. This selectivity reduces the potential for side effects and makes it a promising candidate for further development as an anticancer agent.
Properties
Molecular Formula |
C26H40FNO6S |
---|---|
Molecular Weight |
513.7 g/mol |
IUPAC Name |
(5R,7S,8R)-5-dodecylsulfonyl-6-fluoro-8-hydroxy-7-phenylmethoxy-1,5,6,7,8,8a-hexahydro-[1,3]oxazolo[3,4-a]pyridin-3-one |
InChI |
InChI=1S/C26H40FNO6S/c1-2-3-4-5-6-7-8-9-10-14-17-35(31,32)25-22(27)24(33-18-20-15-12-11-13-16-20)23(29)21-19-34-26(30)28(21)25/h11-13,15-16,21-25,29H,2-10,14,17-19H2,1H3/t21?,22?,23-,24-,25-/m1/s1 |
InChI Key |
TXLVGJSCAFBYQI-LJZRNWMHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCS(=O)(=O)[C@@H]1C([C@H]([C@@H](C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F |
Canonical SMILES |
CCCCCCCCCCCCS(=O)(=O)C1C(C(C(C2N1C(=O)OC2)O)OCC3=CC=CC=C3)F |
Origin of Product |
United States |
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